

# Technical Support Center: Method Refinement for Reproducible 5-Fluoroquinazoline Experiments

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Fluoroquinazoline**

Cat. No.: **B579755**

[Get Quote](#)

Welcome to the technical support center for **5-Fluoroquinazoline** experimental workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving reproducible results. As a Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own work. Every protocol herein is designed as a self-validating system, incorporating checkpoints to ensure scientific integrity.

## Frequently Asked Questions (FAQs)

**Q1:** My Niementowski synthesis of 5-Fluoroquinazolin-4-one is giving a low yield. What are the most likely causes?

**A:** Low yields in this reaction are common and typically trace back to three main factors: reaction temperature, purity of starting materials, and the choice of amide source. The Niementowski reaction involves the cyclization of an anthranilic acid with an amide at high temperatures.<sup>[1][2]</sup> For 5-fluoro-substituted anthranilic acids, the electron-withdrawing nature of fluorine can deactivate the ring, making the cyclization step more challenging.

- **Temperature:** This reaction often requires temperatures between 130-200°C.<sup>[3]</sup> Insufficient heat can lead to incomplete reaction. Conversely, excessive temperatures can cause decomposition of the starting material or product.

- Starting Materials: Ensure your 2-amino-6-fluorobenzoic acid (or 2-amino-5-fluorobenzoic acid) is pure. Impurities can interfere with the initial acylation step. Similarly, using high-purity formamide as the amide source is critical.
- Reaction Time: Prolonged reaction times, sometimes necessary for less reactive substrates, can also lead to byproduct formation. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Q2: I am observing a significant, insoluble byproduct in my Niementowski reaction. What could it be?

A: A common issue in the Niementowski reaction, especially when using  $\beta$ -ketoesters instead of simple amides, is the formation of undesired condensation products. For instance, the reaction of anthranilic acid with ethyl acetoacetate can unexpectedly yield pyrano[3,2-c]quinoline-2,5-dione instead of the expected quinolone.<sup>[4]</sup> This occurs through a secondary condensation of the initial product with another molecule of the ketoester. While you are likely using formamide for the parent 5-Fluoroquinazolin-4-one, analogous side reactions can occur, especially if there are impurities in your starting materials. In some cases, intermolecular reactions between two molecules of the anthranilic acid can lead to polymeric materials at high temperatures.

Q3: How does the fluorine atom at the 5-position affect the reactivity of the quinazoline core in subsequent reactions, such as nucleophilic aromatic substitution (SNAr)?

A: The fluorine atom at the 5-position is strongly electron-withdrawing. This has a significant impact on the electron density of the entire heterocyclic system. In the context of SNAr at the 4-position (a common reaction for functionalizing quinazolines), this is generally beneficial. The electron-withdrawing effect of the fluorine atom further activates the 4-position towards nucleophilic attack, often allowing reactions to proceed under milder conditions than with non-fluorinated analogues.

Q4: What are the best practices for purifying my crude **5-Fluoroquinazoline** product?

A: Purification strategies depend on the nature of the impurities.

- Recrystallization: This is often the first and most effective method if a suitable solvent system can be found. A polar solvent like ethanol or a mixture of ethanol and water is a good starting

point.

- Column Chromatography: For more complex mixtures, silica gel column chromatography is standard. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is a common approach. For quinolone compounds that are stubborn to elute, adding a small amount of methanol to the mobile phase can be effective.[3]
- Preparative HPLC: For achieving very high purity, especially for compounds intended for biological assays, preparative HPLC is the method of choice.[5]

## Troubleshooting Guide: Synthetic & Analytical Workflows

This section addresses specific issues that may arise during the synthesis, purification, and characterization of **5-Fluoroquinazoline** and its derivatives.

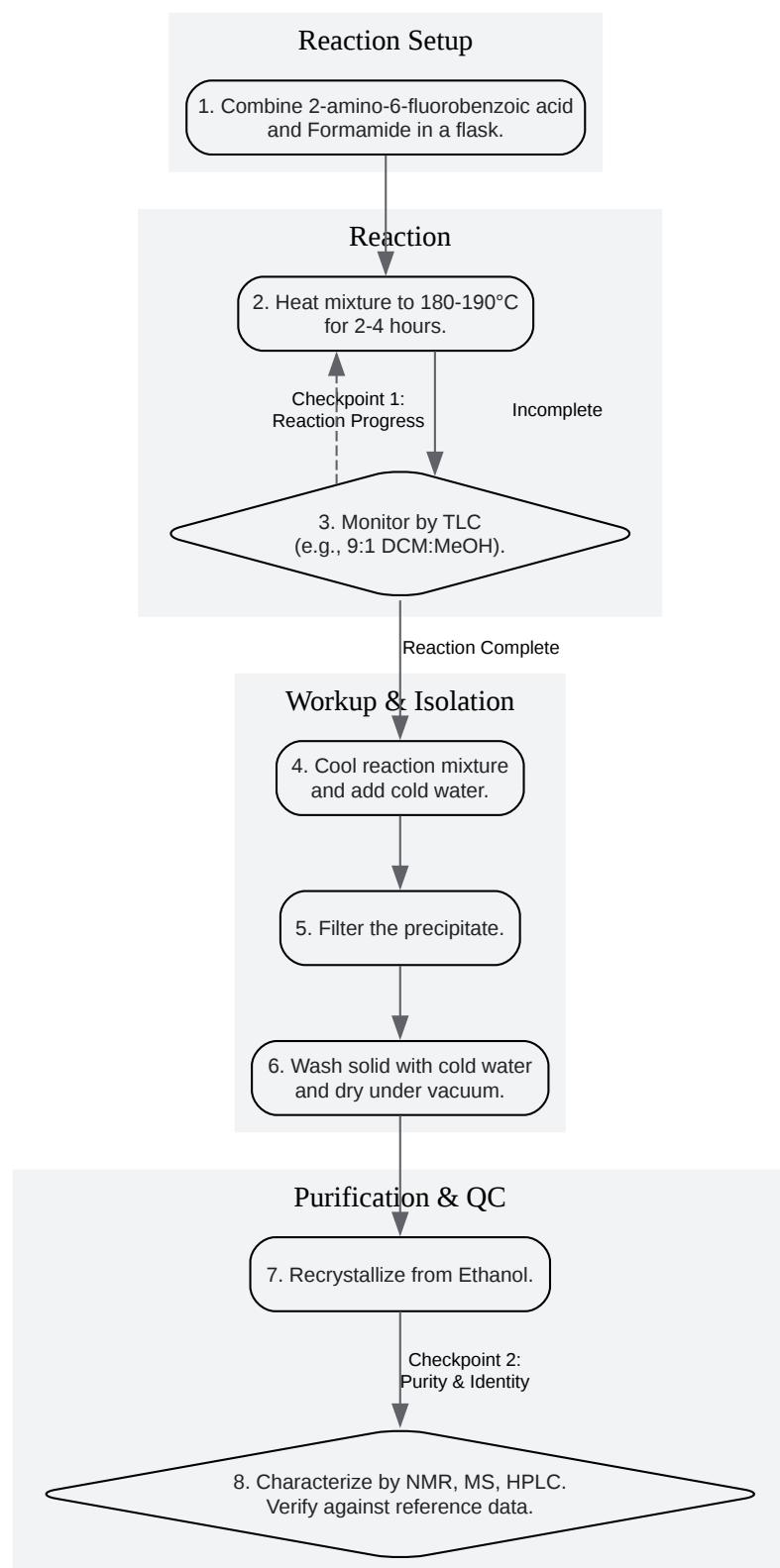
### Issue 1: Inconsistent Yields in Synthesis

Low or variable yields are a primary challenge in ensuring reproducibility.

| Potential Cause                   | Underlying Logic & Explanation                                                                                                                                   | Recommended Solution                                                                                                                                                                                                                                                                               |
|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Moisture in Reagents/Solvents     | <p>The Niementowski synthesis involves dehydration steps. The presence of water can inhibit the cyclization and lead to hydrolysis of intermediates.</p>         | <p>Use anhydrous solvents and ensure starting materials are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).</p>                                                                                                                                            |
| Suboptimal Reaction Temperature   | <p>The activation energy for the intramolecular cyclization can be high, especially with a deactivated aromatic ring.</p>                                        | <p>Carefully optimize the reaction temperature. Start at the lower end of the literature range (e.g., 130°C) and incrementally increase it while monitoring the reaction by TLC. Consider using a high-boiling point solvent like diphenyl ether for better temperature control.<sup>[6]</sup></p> |
| Impure Anthranilic Acid Precursor | <p>The starting material, 2-amino-6-fluorobenzoic acid or 2-amino-5-fluorobenzoic acid, may contain isomers or other impurities that lead to side reactions.</p> | <p>Verify the purity of the starting material by NMR and melting point. If necessary, recrystallize the anthranilic acid derivative before use.<sup>[7]</sup> <sup>[8]</sup></p>                                                                                                                   |
| Inefficient Cyclization           | <p>The final ring-closing step is often the rate-limiting step and can be inefficient under certain conditions.</p>                                              | <p>Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields by providing uniform and rapid heating.<sup>[9]</sup></p>                                                                  |

## Issue 2: Difficulty in Product Characterization

Unambiguous characterization is the cornerstone of reproducible research.


| Potential Cause                      | Underlying Logic & Explanation                                                                                                                                                  | Recommended Solution                                                                                                                                                                                                                                                                                                                         |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ambiguous NMR Spectra                | <p>Broad peaks or unexpected chemical shifts in <math>^1\text{H}</math> or <math>^{13}\text{C}</math> NMR can be due to impurities, residual solvent, or protonation state.</p> | <p>Ensure the sample is fully dissolved and free of particulates. Use a high-purity deuterated solvent. For quinazolines, which are basic, the spectrum can be pH-dependent. Adding a drop of <math>\text{D}_2\text{O}</math> can help identify exchangeable protons (e.g., N-H). Compare your spectra to expected values (see Table 2).</p> |
| Incorrect Mass in MS                 | <p>The observed molecular ion in mass spectrometry does not match the calculated exact mass for 5-Fluoroquinazoline.</p>                                                        | <p>Calibrate the mass spectrometer. Ensure you are looking for the correct adduct (e.g., <math>[\text{M}+\text{H}]^+</math> in ESI+). The typical fragmentation pattern for quinolones involves losses of water and carbon monoxide. [10] The presence of a fluorine atom may also lead to characteristic fragmentation pathways.</p>        |
| Product Fails Purity Analysis (HPLC) | <p>HPLC analysis shows multiple peaks, indicating impurities.</p>                                                                                                               | <p>Re-purify the compound using an orthogonal method. If you used column chromatography, try recrystallization or preparative HPLC. Ensure the HPLC method itself is robust and capable of separating the target compound from closely related impurities.[11]</p>                                                                           |

## Protocols for Reproducible Experiments

### Protocol 1: Synthesis of 5-Fluoroquinazolin-4(3H)-one via Niementowski Reaction

This protocol is a robust method for synthesizing the 5-fluoroquinazolin-4(3H)-one core, a key intermediate. The workflow includes checkpoints for ensuring reaction completion and product purity.

Diagram: Synthetic Workflow for 5-Fluoroquinazolin-4(3H)-one

[Click to download full resolution via product page](#)

Caption: Synthetic workflow with integrated quality control checkpoints.

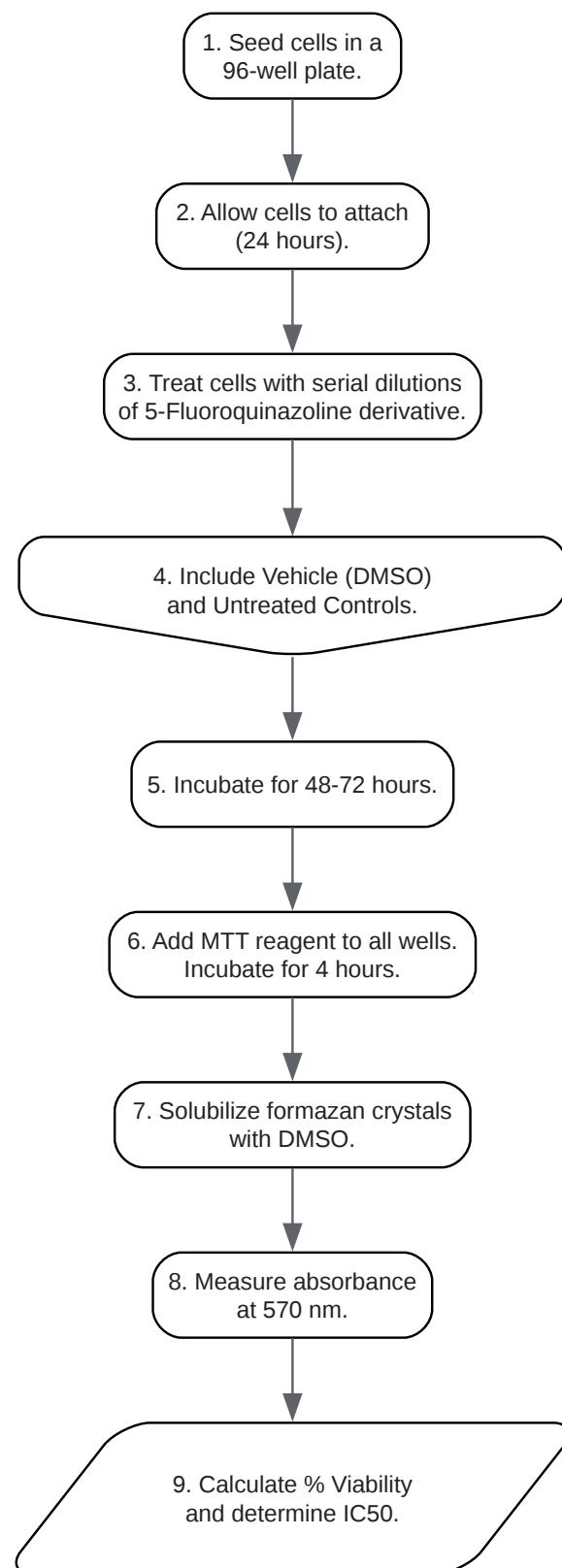
**Materials:**

- 2-amino-6-fluorobenzoic acid (ensure >98% purity)
- Formamide (ACS grade or higher)
- Ethanol (reagent grade)
- Standard laboratory glassware, heating mantle, magnetic stirrer
- TLC plates (silica gel 60 F<sub>254</sub>)

**Procedure:**

- In a 100 mL round-bottom flask equipped with a condenser, combine 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) and formamide (40 mL).
- Heat the mixture in an oil bath to 180-190°C with stirring for 2-4 hours.
- Checkpoint 1: Monitor the reaction progress by TLC (developing solvent: 9:1 Dichloromethane:Methanol). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
- Once the reaction is complete, cool the flask to room temperature.
- Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
- Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
- Dry the crude product in a vacuum oven at 60°C overnight.
- Purification: Recrystallize the crude solid from hot ethanol to yield 5-fluoroquinazolin-4(3H)-one as a white to off-white solid.
- Checkpoint 2: Characterize the final product to confirm its identity and purity.

**Expected Characterization Data:**


| Analysis                                            | Expected Result                                                                                                                                         |
|-----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance                                          | White to off-white crystalline solid                                                                                                                    |
| Yield                                               | 70-85%                                                                                                                                                  |
| <sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )  | δ 12.4 (br s, 1H, NH), 8.15 (s, 1H, H2), 7.80 (td, J=8.4, 6.0 Hz, 1H, H7), 7.45 (d, J=8.0 Hz, 1H, H8), 7.25 (t, J=9.2 Hz, 1H, H6)                       |
| <sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> ) | δ 160.5 (C4), 159.0 (d, J=245 Hz, C5), 148.0 (C2), 145.0 (C8a), 135.0 (d, J=8.0 Hz, C7), 120.0 (C4a), 118.0 (d, J=4.0 Hz, C8), 115.0 (d, J=22.0 Hz, C6) |
| HRMS (ESI+)                                         | Calculated for C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O [M+H] <sup>+</sup> : 165.0413;<br>Found: 165.0415                                        |
| Purity (HPLC)                                       | >98%                                                                                                                                                    |

Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions.

## Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This protocol details a standard colorimetric assay to determine the effect of a **5-fluoroquinazoline** derivative on the viability of cancer cells. Reproducibility in biological assays is critically dependent on consistent cell handling and precise liquid handling.[12][13]

Diagram: MTT Assay Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a reproducible MTT assay.

**Materials:**

- Human cancer cell line (e.g., MCF-7, A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **5-Fluoroquinazoline** derivative stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Sterile 96-well plates

**Procedure:**

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of the **5-fluoroquinazoline** derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the various compound concentrations.
- Controls: Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only).
- Incubation: Incubate the plate for 48 or 72 hours.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[6][14]
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.

- Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability) using a suitable software package (e.g., GraphPad Prism).

## Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of a **5-fluoroquinazoline** derivative against a specific protein kinase, a common application for this class of compounds.[\[15\]](#)[\[16\]](#)

### Materials:

- Purified recombinant protein kinase (e.g., EGFR, VEGFR-2)
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well plates

### Procedure:

- Compound Preparation: Prepare a serial dilution of the **5-fluoroquinazoline** derivative in the kinase assay buffer. Ensure the final DMSO concentration is low ( $\leq 1\%$ ).
- Reaction Setup: To the wells of a 384-well plate, add the diluted compound or vehicle control.
- Add the kinase and its specific substrate to each well. Pre-incubate for 10-15 minutes at room temperature.

- **Initiate Reaction:** Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (K<sub>m</sub>) for the specific kinase to ensure competitive inhibition can be accurately measured.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Stop Reaction & Detect Signal:** Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Ensuring Scientific Integrity & Reproducibility

Reproducibility is a cornerstone of scientific advancement.<sup>[17]</sup> It is not merely about repeating an experiment but about building a foundation of trust in the data generated.

- **Documentation:** Maintain meticulous records of every experimental detail, including reagent lot numbers, instrument parameters, and any deviations from the protocol.<sup>[13]</sup>
- **Data Reporting:** When publishing, provide all necessary data for another researcher to replicate your work. This includes full characterization data for new compounds (<sup>1</sup>H NMR, <sup>13</sup>C NMR, HRMS or elemental analysis) and detailed experimental procedures.<sup>[18][19]</sup>
- **Openness:** Share your data and protocols where possible. The use of public repositories and detailed supporting information in publications is highly encouraged.<sup>[17]</sup>
- **Internal Validation:** Whenever possible, have another researcher in your lab repeat a key experiment to confirm the findings before publication.

By adhering to these principles of rigor and transparency, we can collectively enhance the reliability and impact of our research in the field of drug discovery.

## References

- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.
- BenchChem. (2025).
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
- Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [\[Link\]](#)
- ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [\[Link\]](#)
- ACS Publications. (2025). Author Guidelines. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [\[Link\]](#)
- ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [\[Link\]](#)
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- El-Sayed, M. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. *Molecules*, 28(3), 1383.
- Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures. Retrieved from [\[Link\]](#)
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.

Vietnam Journal of Chemistry, 59(5), 585-590.

- National Institute of Standards and Technology. (n.d.). Guidelines for the reporting of numerical data and experimental procedures. Retrieved from [\[Link\]](#)
- Adriaenssens, E., et al. (2024). In vitro kinase assay. [protocols.io](#).
- Al-Ghorbani, M., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors: comparative study against EGFR kinase activity, in vitro & in silico studies. *RSC Advances*, 15(1), 1-15.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[<sup>13</sup>C NMR] - Chemical Shifts. Retrieved from [\[Link\]](#)
- TSI Journals. (n.d.). <sup>1</sup>H and <sup>13</sup>C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [\[Link\]](#)
- INIS. (n.d.). mass spectrometric study of some fluoroquinolone drugs using electron ionization and. Retrieved from [\[Link\]](#)
- Poronik, Y. M., et al. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione. *Arkivoc*, 2017(2), 7-11.
- Scilit. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [\[Link\]](#)
- SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [\[Link\]](#)

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [\[Link\]](#)
- ResearchGate. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- National Center for Biotechnology Information. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). <sup>19</sup>F and <sup>13</sup>C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [\[Link\]](#)
- MDPI. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Retrieved from [\[Link\]](#)
- MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ACS Research Data Guidelines [researcher-resources.acs.org]
- 18. Author Guidelines [researcher-resources.acs.org]
- 19. Experimental reporting [rsc.org]
- To cite this document: BenchChem. [Technical Support Center: Method Refinement for Reproducible 5-Fluoroquinazoline Experiments]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b579755#method-refinement-for-reproducible-5-fluoroquinazoline-experiments>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)